1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
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Description
1-(Methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
- Researchers have explored the photophysical properties of iridium complexes containing this compound as an ancillary ligand. Density functional theory (DFT) calculations revealed insights into their electronic structures, absorption and emission spectra, and charge transport properties . These complexes exhibit promising performance due to their favorable charge transport abilities.
- The disodium salt of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide has been used in enzyme detection assays. Preliminary tests demonstrated that the fluorescence intensity reduction resulting from enzyme reactions correlates with alkaline phosphatase (ALP) activity in human serum. This method provides a sensitive and precise approach for assessing ALP levels .
- Mechanism-based approaches have been employed to synthesize 2-amino-1,3,4-oxadiazoles using intermediates derived from this compound. The reaction involves cyclodeselenization and leads to the formation of these derivatives, which have potential applications in drug discovery .
- Oxadiazole compounds containing amide and sulphonamide groups, including derivatives of this compound, have shown enhanced antidiabetic activities. For instance, N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide exhibited significant inhibition of α-amylase .
- A high-throughput screening hit, specifically (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1), has been identified as a potent antitubercular agent. Structure-activity guided synthesis led to the discovery of analogs with high in vitro potency .
- The designed iridium complexes based on this compound, such as those with tert-butyl and methyl substituents, exhibit blue-shifted emission spectra. These complexes hold promise as phosphorescence emitters with good device performance .
Photophysical Properties of Iridium Complexes
Enzyme Detection and Assessment
Synthesis of 2-Amino-1,3,4-oxadiazoles
Antidiabetic Activities
Antitubercular Agents
Phosphorescence Emitters
properties
IUPAC Name |
1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXWPWKKYYRSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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